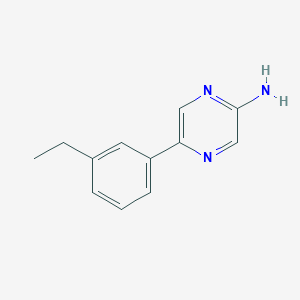

5-(3-Ethylphenyl)pyrazin-2-amine

Description

Contextualization within Pyrazine (B50134) Derivatives Chemistry

Pyrazine and its derivatives are a significant class of N-heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. researchgate.netijrpc.com These six-membered aromatic rings contain two nitrogen atoms in a 1,4-para orientation, a feature that imparts distinct chemical and physical properties. researchgate.netmdpi.com The pyrazine ring is a fundamental component of many natural and synthetic substances and serves as a versatile framework in the synthesis of bioactive molecules and advanced materials. researchgate.netlifechemicals.com

The chemistry of pyrazine derivatives is rich and varied, encompassing a wide range of synthetic methodologies. These include condensation reactions, ring closures, and metal-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. researchgate.netunimas.my This synthetic accessibility allows for the introduction of diverse substituents onto the pyrazine core, leading to a vast library of compounds with tailored properties. The compound 5-(3-Ethylphenyl)pyrazin-2-amine is a specific example of a disubstituted pyrazine, featuring an ethylphenyl group at the 5-position and an amine group at the 2-position. The strategic placement of these functional groups can significantly influence the molecule's biological activity and potential applications.

Research Significance of Pyrazine-2-amine Scaffolds in Synthetic and Biological Sciences

The pyrazine-2-amine scaffold, the core structure of 5-(3-Ethylphenyl)pyrazin-2-amine, is of paramount importance in the fields of synthetic and biological sciences. mdpi.comunimas.mymdpi.comnih.govbenthamdirect.com This structural motif is a key building block in the development of a wide array of biologically active compounds. mdpi.comnih.govbenthamdirect.com The presence of the amino group provides a site for further chemical modification, enabling the synthesis of diverse derivative libraries for screening and optimization in drug discovery programs. nih.gov

The research significance of the pyrazine-2-amine scaffold is underscored by its presence in numerous compounds with demonstrated pharmacological activities. These activities span a broad spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijrpc.commdpi.comnih.govnih.gov The pyrazine ring itself is a privileged scaffold in medicinal chemistry, and the addition of an amine group enhances its potential for forming crucial interactions with biological targets. benthamdirect.comrjpbcs.com For instance, the nitrogen atoms of the pyrazine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, which are critical for molecular recognition and binding to enzymes and receptors. nih.gov

The versatility of the pyrazine-2-amine scaffold is further highlighted by its use in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. ijrpc.com The ability to readily modify the scaffold allows medicinal chemists to fine-tune the selectivity and potency of these inhibitors.

Table 1: Selected Pharmacological Activities of Pyrazine Derivatives

| Pharmacological Activity | Reference |

| Anticancer | mdpi.comnih.gov |

| Anti-inflammatory | mdpi.comnih.gov |

| Antibacterial | mdpi.comnih.gov |

| Antiparasitic | mdpi.com |

| Antioxidant | mdpi.comnih.gov |

| Kinase Inhibition | ijrpc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-(3-ethylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-9-4-3-5-10(6-9)11-7-15-12(13)8-14-11/h3-8H,2H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVNFSYGTRWEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 3 Ethylphenyl Pyrazin 2 Amine and Analogues

Established Synthetic Pathways for Pyrazine-2-amine Derivatives

The synthesis of pyrazine-2-amine derivatives is well-documented, employing a range of classical and modern organic chemistry techniques. These pathways offer versatility in accessing a wide array of substituted pyrazines.

Condensation reactions represent a foundational and classical approach to constructing the pyrazine (B50134) ring. researchgate.net The most common method involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netyoutube.com The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. youtube.comyoutube.com Air oxidation or oxidizing agents like copper (II) oxide are often employed for this aromatization step. researchgate.net

Another powerful condensation strategy is the self-condensation of α-amino ketones, which can spontaneously dimerize to form a dihydro derivative that is then oxidized to the pyrazine product. youtube.comyoutube.com This method is particularly effective for creating symmetrically substituted pyrazines. For the synthesis of asymmetrically substituted pyrazines like 5-(3-ethylphenyl)pyrazin-2-amine, a crossed condensation approach would be necessary, which can sometimes lead to mixtures of products requiring careful control of reaction conditions. mdpi.com Amides of pyrazine-2-carboxylic acids, for instance, are synthesized through the condensation of the corresponding acid chloride with a substituted aniline. mdpi.comnih.gov

Main reaction pathways for forming the pyrazine ring through condensation include:

Self-dimerization of two α-aminocarbonyl compounds. researchgate.net

Condensation of amino sugars with α-dicarbonyl derivatives in the presence of ammonia (B1221849). researchgate.net

Reaction between two α-dicarbonyl compounds and ammonia to yield hydroxy-pyrazines. researchgate.net

Ring closure, or cyclization, strategies are fundamental to forming the heterocyclic pyrazine core. These methods often start with acyclic precursors that already contain some or all of the necessary atoms and functional groups. The synthesis of carbon-substituted piperazines, which can be dehydrogenated to pyrazines, is frequently accomplished via the cyclization of linear diamine precursors. nih.govmdpi.com

A notable example involves the regioselective formation of alkylpyrazines from the condensation of allylamines and α-oximido carbonyls. researchgate.net The resulting imine undergoes isomerization and o-acylation, followed by a thermal electrocyclization-aromatization to yield the pyrazine. researchgate.net Another approach involves the [3+3]-type dimerization of aziridines to form piperazines, which can then be oxidized. mdpi.com For the synthesis of pyrazine-2-amine scaffolds, a key strategy could involve the cyclization of a precursor like an aminocyanoacetamide with a 1,2-dicarbonyl compound.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of functionalized pyrazines. rsc.org These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds on a pre-formed pyrazine ring, which is typically halogenated. This approach is highly relevant for the synthesis of 5-(3-Ethylphenyl)pyrazin-2-amine, where a C-C bond is formed between the pyrazine C5 position and the 3-ethylphenyl group.

A variety of arylpyrazines can be prepared by coupling pyrazine with aryl bromides in the presence of a gold catalyst, though yields can be moderate. rsc.org Base-metal catalysts, particularly those based on manganese, have also been developed for the sustainable synthesis of pyrazine derivatives through dehydrogenative coupling routes. nih.govacs.org

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming C-C bonds and is widely used in the synthesis of biaryl compounds, including aryl-substituted pyrazines. nih.govnih.gov This reaction typically involves the coupling of a halopyrazine with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.gov

For the synthesis of 5-(3-Ethylphenyl)pyrazin-2-amine, a plausible route would involve the Suzuki coupling of 5-bromo- or 5-chloropyrazin-2-amine with (3-ethylphenyl)boronic acid. The reaction tolerates a wide range of functional groups, making it compatible with the amine substituent. nih.gov The efficiency of Suzuki couplings can sometimes be challenging with nitrogen-containing heterocycles like pyrazine due to the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst. rsc.org However, the development of specialized ligands and reaction conditions has largely overcome these limitations. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions for Heterocycle Synthesis

| Halide Substrate | Boronic Acid | Catalyst / Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | DME/Ethanol/Water | 14% to 28% | nih.gov |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Not specified | 76% | rsc.org |

This table is illustrative of typical conditions and may not represent the optimized synthesis for the target compound.

Palladium catalysis is central to many modern synthetic routes for pyrazine derivatives, extending beyond just the Suzuki reaction. rsc.org Palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) and C-O coupling reactions are also vital for introducing amine and alkoxy groups to the pyrazine ring.

In the context of synthesizing 5-(3-Ethylphenyl)pyrazin-2-amine, after establishing the C5-aryl linkage via a Suzuki or other cross-coupling reaction, a palladium catalyst could potentially be used to introduce the C2-amino group if the starting material was a dihalopyrazine (e.g., 2,5-dichloropyrazine). Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have shown high efficacy in such transformations. acs.org Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones, demonstrating the versatility of palladium in manipulating the pyrazine core. rsc.org

Table 2: Overview of Palladium-Catalyzed Reactions in Heterocyclic Chemistry

| Reaction Type | Substrates | Catalyst System | Purpose | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halides + Arylboronic Acids | Pd(PPh₃)₄, other Pd complexes | C-C bond formation | nih.govnih.gov |

| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium-chiral ligand complex | Synthesis of chiral piperazin-2-ones | rsc.org |

| Direct Arylation | Pentafluorobenzene + Aryl Halides | Pyrazolin-5-ylidene Palladium(II) | C-H activation/C-C coupling | acs.org |

This table provides a general overview of palladium-catalyzed reactions applicable to heterocycle synthesis.

The introduction of amino and alkoxy groups onto a pyrazine ring is often achieved through nucleophilic substitution of a halogen atom, a process known as aminodehalogenation or alkoxylation, respectively. Halopyrazines are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens.

For a substrate like 5-bromo-2-chloropyrazine, the chlorine at the C2 position is generally more reactive towards nucleophiles than the bromine at C5. This selectivity allows for the stepwise introduction of substituents. The C2-amino group of 5-(3-Ethylphenyl)pyrazin-2-amine could be installed by reacting a precursor like 5-(3-ethylphenyl)-2-chloropyrazine with ammonia or an amine equivalent. The Chichibabin reaction, which involves treating pyrazine with sodium amide in liquid ammonia, is a classic method for direct amination, forming 2-aminopyrazine (B29847). youtube.com While this works for the parent pyrazine, its application to substituted pyrazines can be less straightforward. Aminolysis of esters, such as converting a methyl pyrazine-2-carboxylate (B1225951) to the corresponding amide using an amine, is another effective method for introducing C-N bonds. nih.gov

Amidation Reactions Involving Pyrazin-2-amine

Amidation reactions are crucial for the synthesis of many biologically active pyrazine derivatives. nih.govnih.gov These reactions typically involve the coupling of a pyrazine carboxylic acid or its derivative with an amine. nih.govnih.gov

One common approach is the conversion of a pyrazine carboxylic acid into a more reactive species, such as an acid chloride. This is often achieved by treating the carboxylic acid with a reagent like thionyl chloride. nih.govyoutube.com The resulting acid chloride is then reacted with an amine in the presence of a base to form the corresponding amide. youtube.com For instance, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with various substituted anilines has been used to generate a series of amide derivatives. nih.gov

Alternatively, coupling agents can be employed to facilitate the direct amidation of pyrazine carboxylic acids. Reagents like diethyl phosphocyanidate (DEPC) have proven effective in coupling pyrazine-2-carboxylic acids with amines, even in cases where other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) fail. chempedia.info The Hofmann reaction, which converts an amide to an amine with one fewer carbon atom, can also be applied to pyrazinamides to produce aminopyrazines. chempedia.info

Homolytic amidation provides another route to introduce a carbamoyl (B1232498) group onto the pyrazine ring. This can be achieved by generating carbamoyl radicals from formamide (B127407) using hydrogen peroxide and a ferrous salt in the presence of concentrated sulfuric acid, leading to the formation of 2-carbamoylpyrazine in high yields. chempedia.infoyoutube.com

The following table summarizes various amidation reactions involving pyrazine derivatives:

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| Pyrazine-2-carboxylic acid, Amine | Thionyl chloride, then amine and base | Pyrazinamide (B1679903) derivative | Varies | nih.govyoutube.com |

| 6-Chloropyrazine-2-carboxylic acid chloride, Substituted anilines | - | Substituted amides of 6-chloropyrazine-2-carboxylic acid | Varies | nih.gov |

| Pyrazine-2-carboxylic acid, Amine | Diethyl phosphocyanidate (DEPC), Triethylamine (NEt3) | Pyrazinamide derivative | High | chempedia.info |

| Pyrazinamide | - | Aminopyrazine | - | chempedia.info |

| Pyrazine | Formamide, H2O2, FeSO4, H2SO4 | 2-Carbamoylpyrazine | >80% | chempedia.infoyoutube.com |

Green Chemistry Approaches in Pyrazine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for synthesizing pyrazines. tandfonline.comtandfonline.comresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic routes. researchgate.netingentaconnect.com

Biocatalytic Synthesis Utilizing Enzymes

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. nih.govnih.gov Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. nih.govrsc.org

A notable example is the use of transaminases (ATAs) for the synthesis of substituted pyrazines. nih.govnih.gov In this chemo-enzymatic approach, an α-diketone is treated with a transaminase in the presence of an amine donor. The enzyme catalyzes the amination of the diketone to form an α-amino ketone intermediate. This intermediate then undergoes spontaneous oxidative dimerization to yield the corresponding pyrazine. nih.govnih.gov This method has been successfully used to synthesize various pyrazines, including those used as flavor enhancers and for medicinal purposes. nih.gov

Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have also been employed for the synthesis of pyrazinamide derivatives. nih.govrsc.org This enzyme catalyzes the amidation of pyrazine esters with various amines, including aliphatic amines and benzylamines. nih.gov The reaction can be performed in greener solvents like tert-amyl alcohol, offering a more sustainable alternative to traditional methods that often use toxic solvents like DMF and THF. nih.gov

The following table highlights some biocatalytic methods for pyrazine synthesis:

| Enzyme | Substrates | Product | Key Features | Reference |

| Transaminase (ATA-113) | α-Diketone, Amine donor (e.g., isopropylamine) | Substituted pyrazine | Selective amination, mild conditions, pure product extraction. nih.govnih.gov | nih.govnih.gov |

| Lipozyme® TL IM | Pyrazine ester, Amine | Pyrazinamide derivative | Use of a greener solvent (tert-amyl alcohol), good scalability. nih.govrsc.org | nih.govrsc.org |

| L-threonine 3-dehydrogenase (TDH) | L-Threonine | Aminoacetone (precursor to pyrazines) | Chemoenzymatic synthesis from a simple amino acid. nih.gov | nih.gov |

Continuous-Flow Systems in Pyrazine Production

Continuous-flow chemistry has gained traction as a green and efficient technology for chemical synthesis. nih.govnih.gov In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This often leads to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.govresearchgate.net

The synthesis of pyrazinamide derivatives has been successfully demonstrated in a continuous-flow system using the immobilized enzyme Lipozyme® TL IM. nih.gov This system allows for the reaction of pyrazine esters with amines to be carried out efficiently, with a residence time of only 20 minutes at 45°C. nih.gov The use of a flow reactor also facilitates the reuse of the immobilized enzyme, further enhancing the sustainability of the process.

Flow chemistry has also been applied to the multi-step synthesis of other nitrogen-containing heterocycles like pyrazoles, showcasing its versatility. nih.govmdpi.comrsc.org These systems can telescope multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This not only saves time and resources but also minimizes waste generation. researchgate.net

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of pyrazine synthesis while minimizing by-product formation. nih.govnih.gov Key parameters that are often investigated include the choice of solvent, reaction temperature, and, in the case of flow synthesis, the flow rate. nih.govnih.gov

Solvent Effects on Yield and Selectivity

The solvent can have a profound impact on the outcome of a chemical reaction. In the enzymatic synthesis of pyrazinamide derivatives using Lipozyme® TL IM, a variety of solvents were screened to determine the optimal reaction medium. nih.gov It was found that using a greener solvent, tert-amyl alcohol, resulted in a high yield of 91.6%. nih.gov Other solvents like cyclopentyl methyl ether (CPME) were also investigated in different pyrazine synthesis methodologies. researchgate.net The choice of solvent can influence enzyme activity, substrate solubility, and product stability. nih.gov In some cases, reactions can be performed under neat (solvent-free) conditions, which is an even more environmentally friendly approach. ingentaconnect.com

The following table shows the effect of different solvents on the yield of an enzymatic pyrazinamide synthesis:

| Solvent | Yield (%) | Reference |

| tert-Amyl alcohol | 91.6 | nih.gov |

| 2-Methyl-THF | 85.3 | nih.govrsc.org |

| Toluene | 82.5 | nih.govrsc.org |

| Acetonitrile (B52724) | 75.4 | nih.govrsc.org |

| Dichloromethane | 68.7 | nih.govrsc.org |

Temperature and Flow Rate Optimization

Temperature is a critical parameter that needs to be carefully controlled, especially in enzyme-catalyzed reactions. For the synthesis of pyrazinamide derivatives catalyzed by Lipozyme® TL IM, the optimal temperature was found to be 45°C, yielding 81.2% of the product. nih.gov Increasing the temperature beyond this point can lead to enzyme denaturation and a subsequent decrease in yield. nih.gov

In continuous-flow synthesis, the flow rate determines the residence time of the reactants in the reactor. Optimizing the flow rate is essential for achieving complete conversion and maximizing throughput. nih.govmdpi.com For the continuous-flow synthesis of pyrazinamide derivatives, a flow rate of 31.2 μL/min, corresponding to a residence time of 20 minutes, was found to be optimal. nih.gov Similarly, in the flow synthesis of pyrazoles, adjusting the flow rate and temperature at different stages of the reaction sequence was crucial for achieving high yields. mdpi.com

The table below illustrates the optimization of temperature in an enzymatic pyrazinamide synthesis:

| Temperature (°C) | Yield (%) | Reference |

| 35 | 72.3 | nih.govrsc.org |

| 40 | 78.5 | nih.govrsc.org |

| 45 | 81.2 | nih.govrsc.org |

| 50 | 75.6 | nih.govrsc.org |

| 55 | 65.4 | nih.govrsc.org |

Catalyst Selection and Loading

The synthesis of 5-aryl-2-aminopyrazines, such as 5-(3-ethylphenyl)pyrazin-2-amine, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of catalyst and its loading are critical parameters that significantly influence reaction efficiency, yield, and purity. The two most common strategies for constructing the crucial carbon-carbon bond between the pyrazine and phenyl rings are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Catalyst systems for these reactions are typically composed of a palladium precursor and a specialized ligand.

For the synthesis of 5-arylpyrazin-2-amines via the Suzuki-Miyaura pathway—coupling a halogenated pyrazine with an arylboronic acid—the selection of an appropriate palladium catalyst and ligand is paramount. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). However, for substrates like aminopyrazines, pre-formed palladium complexes incorporating phosphine (B1218219) ligands, such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), are frequently employed. nih.gov

The catalyst loading is a key variable that must be optimized. While many palladium-catalyzed reactions can proceed with very low catalyst levels (<<1 mol%), the synthesis of aminopyrazines often requires higher loadings. The amine functionality on the pyrazine ring can coordinate to the palladium center, potentially sequestering the catalyst and impeding the catalytic cycle. This effect, known as product inhibition or catalyst scavenging, necessitates the use of a relatively high catalyst loading, often in the range of 1 to 5 mol%, to achieve good yields. researchgate.net For instance, the preparation of 5-phenylpyrazin-2-amine, a structural analogue of the title compound, highlighted the need for a 1 mol% palladium loading to obtain a good yield. researchgate.net

Research into the synthesis of related 5-aryl-3-benzylpyrazin-2-amines provides specific insights into effective catalyst systems. A successful Suzuki-Miyaura coupling between 3-benzyl-5-bromopyrazine-2-amine and phenylboronic acid utilized a combination of a palladium catalyst and specific reaction conditions to achieve the desired product. rsc.org The data from such syntheses are invaluable for predicting optimal conditions for producing 5-(3-ethylphenyl)pyrazin-2-amine.

The table below summarizes typical catalyst systems and loadings used in the Suzuki-Miyaura synthesis of analogous 5-arylpyrazin-2-amines, providing a framework for selecting and optimizing catalysts for the title compound.

| Catalyst System | Catalyst Loading (mol%) | Substrates | Notes |

| Pd(dppf)Cl₂ | Not specified | 3,5-dihalo-2(1H)-pyrazinone + Arylboronic acid | Used in microwave-assisted synthesis for rapid library generation. researchgate.net |

| Pd(PPh₃)₂Cl₂ | ~5.4 mol% | 5-Bromopyrazin-2-amine + Phenylboronic acid | Effective for coupling simple aminopyrazines with arylboronic acids. dur.ac.uk |

| XPhosPdG2 | Not specified | Dichloro-triazine + Boronic ester | Used for sequential Suzuki couplings on heterocyclic cores. unimi.it |

| Pd(PPh₃)₂Cl₂ / CuI | ~1 mol% (Pd) / ~1 mol% (Cu) | 2-Amino-3,5-dibromopyrazine + Alkyne | Used in Sonogashira coupling, a related cross-coupling reaction. nih.gov |

An alternative route, the Buchwald-Hartwig amination, would involve coupling an amine (e.g., 3-ethylaniline) with a halogenated pyrazine. This methodology has seen significant advancement through the development of sterically hindered and electron-rich phosphine ligands. Ligands such as BrettPhos and RuPhos have proven effective for a wide range of C-N cross-coupling reactions, including those involving heteroaryl halides. dur.ac.uk These systems can often operate at lower catalyst loadings (0.05 - 2 mol%) and offer a complementary approach should the Suzuki-Miyaura route prove inefficient for specific substrates. dur.ac.uk The choice between these two primary methods depends on the commercial availability and stability of the respective starting materials: (3-ethylphenyl)boronic acid for the Suzuki coupling or 5-halo-pyrazin-2-amine and 3-ethylaniline (B1664132) for the Buchwald-Hartwig reaction.

Iii. Chemical Reactivity and Derivatization Strategies of 5 3 Ethylphenyl Pyrazin 2 Amine

Electrophilic Aromatic Substitution Reactions

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (EAS). researchgate.netslideshare.netlibretexts.org However, the presence of the strongly activating amino (-NH2) group at the C2 position significantly enhances the nucleophilicity of the pyrazine ring, making EAS reactions feasible. libretexts.orgyoutube.com The amino group is a powerful ortho, para-director. youtube.com In the case of 5-(3-Ethylphenyl)pyrazin-2-amine, the C3 and C5 positions are ortho and para to the amino group, respectively. Since the C5 position is already substituted with the 3-ethylphenyl group, electrophilic attack is predicted to occur primarily at the C3 position. The 3-ethylphenyl substituent, being a weakly activating alkylbenzene group, will also influence the reactivity of the phenyl ring, directing electrophiles to the positions ortho and para to the ethyl group.

However, direct electrophilic substitution on arylamines can be problematic, often leading to over-reaction or oxidation. libretexts.orgnih.gov Therefore, it is common practice to protect the amino group, for example, by converting it into an amide. This attenuates the activating effect of the amino group and prevents undesirable side reactions. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-(3-Ethylphenyl)pyrazin-2-amine

| Electrophilic Reagent | Predicted Major Product | Rationale |

| Br₂/FeBr₃ | 3-Bromo-5-(3-ethylphenyl)pyrazin-2-amine | The amino group strongly directs ortho to its position. |

| HNO₃/H₂SO₄ | 3-Nitro-5-(3-ethylphenyl)pyrazin-2-amine (with protection) | Nitration requires protection of the amine to prevent oxidation. |

| SO₃/H₂SO₄ | 5-(3-Ethylphenyl)-2-aminopyrazine-3-sulfonic acid | Sulfonation occurs at the activated C3 position. |

Nucleophilic Substitution Reactions

In contrast to electrophilic substitution, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAг), particularly when a good leaving group is present on the ring. libretexts.orgmasterorganicchemistry.comyoutube.com While 5-(3-Ethylphenyl)pyrazin-2-amine itself does not have an inherent leaving group on the pyrazine ring, derivatives of this compound, such as halogenated analogues, would readily undergo nucleophilic substitution. For instance, a hypothetical 3-halo-5-(3-ethylphenyl)pyrazin-2-amine would be an excellent substrate for nucleophilic attack at the C3 position.

The amino group itself can also act as a nucleophile. For example, it can be alkylated or acylated. acs.org The reaction of 2-aminopyrazine (B29847) with various reagents can lead to the formation of new C-N bonds at the amino group. acs.orgnih.gov

Table 2: Potential Nucleophilic Substitution Reactions of 5-(3-Ethylphenyl)pyrazin-2-amine Derivatives

| Substrate | Nucleophile | Potential Product |

| 3-Bromo-5-(3-ethylphenyl)pyrazin-2-amine | NaOCH₃ | 5-(3-Ethylphenyl)-3-methoxypyrazin-2-amine |

| 3-Chloro-5-(3-ethylphenyl)pyrazin-2-amine | NH₃ | 5-(3-Ethylphenyl)pyrazine-2,3-diamine |

| 5-(3-Ethylphenyl)pyrazin-2-amine | Acetyl chloride | N-(5-(3-Ethylphenyl)pyrazin-2-yl)acetamide |

Oxidation and Reduction Pathways

The pyrazine ring and the amino group are both susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or even ring-opening products. The oxidation of the amino group can also occur. mnstate.edu Conversely, the pyrazine ring can be reduced under certain conditions, for instance, by catalytic hydrogenation, to yield piperazine (B1678402) derivatives. The choice of reducing agent and reaction conditions is crucial to achieve selective reduction of the pyrazinering without affecting the phenyl ring. The ethyl group on the phenyl ring can also be oxidized at the benzylic position under strong oxidizing conditions to a carboxylic acid. mnstate.edu

Functionalization for Advanced Applications

The versatile reactivity of 5-(3-Ethylphenyl)pyrazin-2-amine allows for its strategic functionalization to create molecules with tailored properties for advanced applications.

For analytical purposes, particularly in complex biological matrices, derivatization of 5-(3-Ethylphenyl)pyrazin-2-amine can significantly enhance its detection by mass spectrometry (MS). ut.eersc.orgnih.govsigmaaldrich.com Derivatizing the amino group with reagents that introduce a permanently charged moiety or a group that is readily ionizable can improve the signal intensity in electrospray ionization (ESI) MS. Furthermore, specific derivatizing agents can be chosen to produce characteristic fragmentation patterns in tandem MS (MS/MS), which aids in the confident identification and quantification of the analyte. nih.gov

Table 3: Derivatization Strategies for Enhanced Mass Spectrometry Detection

| Derivatizing Agent | Purpose |

| Diethyl ethoxymethylenemalonate (DEEMM) | Targeted analysis of amino compounds via neutral loss scan. ut.ee |

| Dansyl chloride | Introduction of a fluorescent and readily ionizable group. |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Silylation to increase volatility for GC-MS analysis. sigmaaldrich.com |

Isotopic labeling is an indispensable tool in drug metabolism and pharmacokinetic studies, as well as in mechanistic investigations of chemical reactions. fiveable.meresearchgate.net 5-(3-Ethylphenyl)pyrazin-2-amine can be isotopically labeled at several positions. Introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be achieved through the use of labeled starting materials in the synthesis of the molecule. For instance, using ¹⁵N-labeled ammonia (B1221849) in the synthesis of the aminopyrazine ring would result in a ¹⁵N-labeled product. Alternatively, isotopic labels can be introduced in the ethylphenyl side chain. These labeled analogues serve as internal standards for quantitative analysis or as tracers to follow the metabolic fate of the compound. fiveable.me

Iv. Advanced Computational and Theoretical Studies of 5 3 Ethylphenyl Pyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the geometric and electronic structure of 5-(3-Ethylphenyl)pyrazin-2-amine. These theoretical methods offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of organic molecules. nih.govnih.gov This approach is centered on the electron density of a system to calculate its energy and other properties. For 5-(3-Ethylphenyl)pyrazin-2-amine, DFT calculations, often using the B3LYP hybrid functional, are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic charge distribution. nih.govresearchgate.net The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net

Studies on similar heterocyclic compounds have demonstrated that DFT can predict bond lengths, bond angles, and dihedral angles with high precision. mdpi.com Furthermore, DFT is utilized to compute various molecular properties that are key to understanding the reactivity of 5-(3-Ethylphenyl)pyrazin-2-amine. nih.gov

The Hartree-Fock (HF) method is another fundamental quantum mechanical approach used in computational chemistry. While it is an older and less sophisticated method than DFT as it does not account for electron correlation in the same way, it provides a valuable starting point for more advanced calculations. nih.gov HF methodologies are often used in comparative studies alongside DFT to assess the impact of electron correlation on the calculated properties of a molecule like 5-(3-Ethylphenyl)pyrazin-2-amine.

Molecular Orbital Analysis

The study of molecular orbitals is critical for understanding the chemical reactivity and electronic transitions within 5-(3-Ethylphenyl)pyrazin-2-amine.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in a molecule's chemical reactions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net For 5-(3-Ethylphenyl)pyrazin-2-amine, the energy and spatial distribution of the HOMO and LUMO can be calculated using methods like DFT. aimspress.com

The analysis of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. In pyrazine (B50134) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the phenyl ring, while the LUMO is typically distributed over the electron-deficient pyrazine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netbldpharm.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com For 5-(3-Ethylphenyl)pyrazin-2-amine, the HOMO-LUMO gap can be calculated to predict its reactivity in various chemical environments. bldpharm.commaterialsciencejournal.org

Below is an illustrative table of the kind of data generated from HOMO-LUMO analysis:

Table 1: Illustrative Frontier Molecular Orbital Data| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Reactivity Descriptors and Chemical Properties Prediction

From the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated to predict the chemical behavior of 5-(3-Ethylphenyl)pyrazin-2-amine. researchgate.netbldpharm.com These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. materialsciencejournal.org

These parameters are calculated using the energies of the HOMO and LUMO. The formulas are as follows:

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

ω = χ2 / (2η)

An illustrative table of these calculated properties is provided below:

Table 2: Illustrative Chemical Reactivity Descriptors| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Electrophilicity Index (ω) | 2.66 |

These theoretical studies provide a powerful framework for understanding the intrinsic properties of 5-(3-Ethylphenyl)pyrazin-2-amine, guiding further experimental research and application development.

Ionization Energy and Electron Affinity

Ionization energy (I) and electron affinity (A) are fundamental quantum chemical descriptors that help in assessing the reactivity of a molecule. Ionization energy is the minimum energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. A low ionization potential indicates a high tendency to donate electrons, while a high electron affinity suggests a greater capacity to accept electrons. researchgate.net

These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem, where I ≈ -E(HOMO) and A ≈ -E(LUMO).

Table 1: Calculated Quantum Chemical Parameters for a Related Pyrazine Derivative

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.54 |

| E(LUMO) | -1.89 |

| Ionization Energy (I) | 6.54 |

| Electron Affinity (A) | 1.89 |

Note: Data is for a structurally related pyrazine compound and serves as an illustrative example. Actual values for 5-(3-Ethylphenyl)pyrazin-2-amine would require specific DFT calculations.

Electrophilicity Index and Chemical Potential

The electronic chemical potential (μ) and the global electrophilicity index (ω) are critical descriptors derived from ionization energy and electron affinity. The chemical potential measures the tendency of electrons to escape from a system, while the electrophilicity index quantifies the ability of a molecule to accept electrons. mdpi.com

These parameters are calculated using the following equations:

Chemical Potential (μ): μ = - (I + A) / 2 mdpi.com

Electrophilicity Index (ω): ω = μ² / 2η (where η is chemical hardness) mdpi.com

A higher chemical potential suggests greater reactivity, while a higher electrophilicity index indicates a stronger electrophilic nature.

Table 2: Calculated Reactivity Descriptors for a Related Pyrazine Derivative

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | - (I + A) / 2 | -4.215 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.90 |

Note: Data is for a structurally related pyrazine compound and serves as an illustrative example. η (chemical hardness) is assumed to be 4.65 eV for this calculation.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are concepts from Density Functional Theory (DFT) that describe the resistance of a molecule to changes in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap, indicating higher reactivity. researchgate.net

The calculations are as follows:

Chemical Hardness (η): η = (I - A) / 2 mdpi.com

Chemical Softness (S): S = 1 / η mdpi.com

An increase in chemical hardness correlates with decreased reactivity and increased stability, whereas an increase in softness suggests higher reactivity and lower stability. researchgate.net

Table 3: Calculated Hardness and Softness for a Related Pyrazine Derivative

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | 2.325 |

| Chemical Softness (S) | 1 / η | 0.430 |

Note: Data is for a structurally related pyrazine compound and serves as an illustrative example.

Tautomerism and Conformational Analysis

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules like 5-(3-Ethylphenyl)pyrazin-2-amine, which contains an amino group attached to a pyrazine ring. The aminopyrazine moiety can potentially exist in an imino tautomeric form. Computational studies, often employing methods like DFT, can predict the relative stabilities of these tautomers. For many aminopyrazine derivatives, the amino form is found to be the more stable tautomer. nih.govbohrium.com

Structure-Based Design and Molecular Docking Simulations

Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize potential inhibitors. arxiv.org Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. nih.govnih.gov

In the context of 5-(3-Ethylphenyl)pyrazin-2-amine, molecular docking simulations can be used to explore its potential interactions with various protein targets. These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.govresearchgate.net The pyrazine nitrogen atoms and the amino group are potential hydrogen bond donors and acceptors, which can be crucial for binding. nih.gov The ethylphenyl group can engage in hydrophobic interactions within the binding pocket. The results of molecular docking, including the predicted binding energy (often given in kcal/mol), can help prioritize compounds for further experimental testing. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 5-(3-Ethylphenyl)pyrazin-2-amine |

| Pyrazin-2-amine |

| 5-bromothiophene-2-carboxylic acid |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides |

| 2-(2-cyanoacetamido)pyrazine |

| 2-aminopyrazine (B29847) |

| 1-cyanoacetyl-3,5-dimethylpyrazole |

| N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide |

| 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones |

V. Structure Activity Relationships Sar in 5 3 Ethylphenyl Pyrazin 2 Amine Derivatives

Impact of Substituent Electronic and Steric Properties on Biological Activity

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the pyrazine (B50134) ring and the aminophenyl group, thereby influencing interactions with the biological target. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl) or a nitro group (-NO2), can enhance hydrogen bonding capabilities or create favorable electrostatic interactions with the target protein. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can increase the electron density and potentially enhance hydrophobic interactions. Computational studies on pyrazine derivatives have shown that the distribution of NBO (natural bond orbitals) charges is significantly affected by the nature of the substituents. researchgate.net

Steric Effects: The size and shape of a substituent, or its steric bulk, are critical for ensuring a proper fit within the binding pocket of a biological target. Bulky substituents can either create beneficial van der Waals interactions, leading to increased activity, or cause steric hindrance, which prevents the molecule from binding effectively. The position of the substituent is also crucial. For example, a bulky group at a position critical for binding could abolish activity, while the same group at a different, less sterically constrained position might be well-tolerated or even beneficial.

The following table illustrates the hypothetical impact of different substituents on the biological activity of 5-(3-Ethylphenyl)pyrazin-2-amine derivatives, based on general SAR principles observed in similar heterocyclic compounds.

| Substituent Position | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Activity |

| Phenyl Ring (ortho) | -Cl | Electron-withdrawing | Moderate | Potential for enhanced binding through halogen bonding, but may introduce steric constraints. |

| Phenyl Ring (meta) | -OCH3 | Electron-donating | Moderate | May enhance hydrophobic interactions and improve metabolic stability. |

| Phenyl Ring (para) | -CF3 | Strongly Electron-withdrawing | Bulky | Could significantly alter electronic interactions and potentially improve binding affinity, provided the binding pocket can accommodate its size. |

| Pyrazine Ring | -CH3 | Electron-donating | Small | Minor electronic effect, may slightly increase lipophilicity and van der Waals interactions. |

Role of Linker Chemistry in Modulating Biological Interactions

In many drug discovery programs, a "linker" or "spacer" is introduced to connect different fragments of a molecule. In the context of 5-(3-Ethylphenyl)pyrazin-2-amine derivatives, modifying the amine group or introducing a linker can profoundly affect the compound's properties. The nature of the linker—its length, flexibility, and chemical composition—can influence the molecule's conformation, solubility, and ability to bridge different binding sites within a target.

For example, replacing the primary amine with a secondary or tertiary amine, or incorporating a flexible alkyl chain or a more rigid cyclic structure, can alter the molecule's orientation in the binding pocket. Studies on tertiary amines have shown that the nature of the linker, whether it be an amido, triazolyl, aryl, or alkyl group, can significantly impact reactivity and catalytic activity in chemical reactions, a principle that can be extrapolated to biological interactions. nih.gov Electron-deficient aryl and heteroaryl linkers, in particular, have been shown to be superior in certain contexts. nih.gov

The table below provides examples of how different linkers could hypothetically modulate the properties of 5-(3-Ethylphenyl)pyrazin-2-amine derivatives.

| Linker Type | Linker Structure | Potential Effect on Biological Interactions |

| Alkyl Chain | -NH-(CH2)n-R | Increases flexibility, allowing for better adaptation to the binding site. Length of the chain (n) is critical. |

| Amide Linker | -NH-C(O)-R | Introduces hydrogen bond donor and acceptor capabilities, potentially forming key interactions with the target. |

| Piperazine (B1678402) Linker | -NH-piperazinyl-R | Can improve physicochemical properties such as solubility and can interact with specific residues in the target protein. |

| Aryl Linker | -NH-Aryl-R | Provides rigidity and can participate in pi-stacking interactions, leading to enhanced binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov By developing QSAR models, researchers can predict the activity of novel compounds before they are synthesized, thus saving time and resources. nih.gov These models are typically represented by an equation:

Activity = f(Physicochemical Properties and/or Structural Properties) + error wikipedia.org

For 5-(3-Ethylphenyl)pyrazin-2-amine derivatives, a QSAR study would involve compiling a dataset of analogues with their corresponding biological activities. Then, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

Key steps in QSAR modeling include:

Dataset Preparation: Selecting a diverse set of compounds with accurately measured biological activities.

Descriptor Calculation: Generating a wide range of molecular descriptors that characterize the structural and physicochemical properties of the molecules.

Model Building: Using statistical methods to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

QSAR models can provide valuable insights into the key molecular features that drive biological activity, guiding the design of new derivatives with improved potency.

Lipophilicity (log P) as a Key SAR Parameter

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter in drug design. researchgate.netnih.gov It describes a compound's affinity for a nonpolar environment (like a lipid membrane) versus a polar environment (like water). Lipophilicity influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov

For derivatives of 5-(3-Ethylphenyl)pyrazin-2-amine, optimizing lipophilicity is crucial for achieving a desirable balance between solubility and membrane permeability. A compound that is too hydrophilic may have poor membrane permeability and be rapidly excreted, while a compound that is too lipophilic may have poor aqueous solubility, bind non-specifically to plasma proteins, and be rapidly metabolized. researchgate.net

The log P value can be calculated using various computational programs or determined experimentally using techniques like the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov In many QSAR studies, log P is a key descriptor that is often correlated with biological activity. researchgate.net

The following table shows the calculated log P (cLogP) values for hypothetical derivatives of 5-(3-Ethylphenyl)pyrazin-2-amine, illustrating how different substituents can affect lipophilicity.

| Compound | Substituent at Phenyl Ring (para-position) | cLogP |

| 5-(3-Ethylphenyl)pyrazin-2-amine | -H | 3.1 |

| Derivative 1 | -F | 3.3 |

| Derivative 2 | -Cl | 3.6 |

| Derivative 3 | -CH3 | 3.5 |

| Derivative 4 | -OCH3 | 3.2 |

| Derivative 5 | -CF3 | 3.9 |

Note: These cLogP values are illustrative and would need to be calculated using specialized software for actual compounds.

By systematically modifying the structure of 5-(3-Ethylphenyl)pyrazin-2-amine and evaluating the resulting changes in biological activity and physicochemical properties, researchers can build a comprehensive SAR profile. This knowledge is instrumental in the iterative process of drug discovery, guiding the design of new chemical entities with enhanced therapeutic potential.

Vi. in Vitro Biological Activity and Mechanistic Investigations of 5 3 Ethylphenyl Pyrazin 2 Amine

Kinase Inhibition Profiles

No published studies were found that specifically detail the kinase inhibition profile of 5-(3-Ethylphenyl)pyrazin-2-amine.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

There is no available data in the scientific literature to confirm or deny the inhibitory activity of 5-(3-Ethylphenyl)pyrazin-2-amine against Fibroblast Growth Factor Receptors (FGFRs). While other heterocyclic scaffolds, such as 5H-pyrrolo[2,3-b]pyrazines, have been investigated as FGFR inhibitors, this activity has not been reported for the specific compound . mdpi.comnih.govscienceopen.com

Other Kinase Targets (e.g., Bruton's Tyrosine Kinase, c-Src, ALK2, MAP Kinase 14)

No specific data is available regarding the inhibitory effect of 5-(3-Ethylphenyl)pyrazin-2-amine on other kinase targets, including but not limited to Bruton's Tyrosine Kinase (BTK), c-Src, Activin receptor-like kinase-2 (ALK2), or Mitogen-activated protein kinase 14 (MAPK14).

Modulation of Cellular Signaling Pathways

In the absence of kinase inhibition data, there is no information available on how 5-(3-Ethylphenyl)pyrazin-2-amine might modulate downstream cellular signaling pathways that are typically regulated by kinases.

Antimicrobial Spectrum of Activity

No studies have been published that evaluate the antimicrobial efficacy of 5-(3-Ethylphenyl)pyrazin-2-amine.

Antibacterial Efficacy

There is no available data from in vitro studies to characterize the antibacterial activity of 5-(3-Ethylphenyl)pyrazin-2-amine against any bacterial strains. Studies on related aminopyrazine carboxamides have shown limited or no activity, but these findings cannot be directly applied. csfarmacie.cznih.gov

Antifungal Efficacy

There is no available data from in vitro studies to characterize the antifungal activity of 5-(3-Ethylphenyl)pyrazin-2-amine against any fungal species. csfarmacie.cz

Antimycobacterial Activity

While direct studies on the antimycobacterial activity of 5-(3-Ethylphenyl)pyrazin-2-amine are not extensively detailed in the provided information, the broader class of pyrazine (B50134) derivatives has been a subject of interest in the development of antimycobacterial agents. nih.govnih.gov Pyrazinamide (B1679903) is a well-known first-line drug for tuberculosis treatment, and its simple structure has inspired the synthesis and evaluation of numerous analogues to enhance its activity. nih.gov Research has focused on modifications such as introducing arylamino substitutions on the pyrazine ring. For instance, a series of 3-arylaminopyrazine-2,5-dicarbonitriles were synthesized and tested against various Mycobacterium species. nih.gov One of the most active compounds in this series was 3-{[3-(trifluoromethyl)phenyl]amino}pyrazine-2,5-dicarbonitrile, which demonstrated significant activity against M. tuberculosis H37Rv. nih.gov Further investigations into 1,6-dihydropyrazine derivatives also showed their potential as antituberculosis agents, with synthesized compounds being screened for activity against Mycobacterium tuberculosis H37Rv, M. avium, M. terrae, and multi-drug-resistant strains. nih.gov These studies highlight the potential of the pyrazine scaffold in developing new antimycobacterial drugs.

Antiviral Properties and Target Mechanisms

The pyrazine scaffold has been identified as a promising framework for the development of antiviral agents, particularly against flaviviruses.

Flavivirus NS2B-NS3 Protease Inhibition

The NS2B-NS3 protease is a highly conserved and essential enzyme for the replication of flaviviruses such as Zika, dengue, and West Nile virus, making it an attractive drug target. nih.govnih.gov A series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease (ZVpro). nih.gov These inhibitors bind to a site away from the active center of the enzyme, inducing a conformational change that inactivates it. The inhibitory activity of these pyrazine derivatives is correlated across homologous proteases of dengue and West Nile viruses. nih.gov Medicinal chemistry efforts have led to the development of potent inhibitors with IC50 values as low as 130 nM against ZVpro. nih.gov Notably, some of these compounds have demonstrated the ability to inhibit Zika virus replication in cellular models. nih.gov

Anti-inflammatory Pathways Elucidation

Pyrazine derivatives have been investigated for their anti-inflammatory properties. nih.gov While the specific anti-inflammatory pathways of 5-(3-Ethylphenyl)pyrazin-2-amine are not detailed, the broader class of pyrazines has shown potential in this area. For example, tetramethylpyrazine (TTMP), a well-known pyrazine derivative, has been reported to possess anti-inflammatory effects. nih.gov It has been shown to suppress inflammation and has a therapeutic role in preventing acute lung injury by protecting the pulmonary microvascular endothelial cell barrier. nih.gov The anti-inflammatory activity of pyrazole (B372694) derivatives, a related class of nitrogen-containing heterocycles, has also been extensively studied, with some compounds showing higher activity than the reference drug indomethacin. nih.gov This suggests that the pyrazine core structure is a viable scaffold for developing new anti-inflammatory agents.

Anticancer Mechanisms at the Cellular Level

The anticancer potential of pyrazine-based compounds has been explored through various mechanistic studies at the cellular level.

Induction of Cell Cycle Arrest (e.g., G2/M arrest)

Several studies have demonstrated the ability of pyrazine and related heterocyclic compounds to induce cell cycle arrest, particularly at the G2/M phase, in cancer cells. mdpi.comnih.gov This is a crucial mechanism for inhibiting cancer cell proliferation. For instance, a novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazin-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, was shown to inhibit the growth of colorectal cancer cells by inducing G2/M arrest. nih.gov This effect was achieved by selectively inhibiting the interaction between FBXW7 and c-Jun proteins. nih.gov Similarly, other heterocyclic compounds, such as certain phenylpyrazolo[3,4-d]pyrimidine-based analogs and pyrazolo[3,4-b]pyridine derivatives, have also been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colon cancer cells. mdpi.commdpi.com The discovery of compounds that can induce G2/M cell cycle arrest remains an important area of cancer research. nih.gov

Apoptotic Pathway Activation

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a key mechanism of anticancer agents. Pyrazine derivatives have been shown to trigger apoptosis in cancer cells. nih.gov For example, a study on pyrazine-based small molecules designed as SHP2 inhibitors revealed that one of the final compounds was an active and acceptable cytotoxic agent that induced apoptosis. nih.gov The process of apoptosis is often mediated by a cascade of enzymes called caspases. researchgate.net Activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis. researchgate.netnih.gov Studies on other nitrogen-containing heterocyclic compounds have shown that they can induce apoptosis by activating caspases, including caspase-3 and caspase-9, which is involved in the mitochondrial apoptotic pathway. researchgate.net The loss of mitochondrial membrane potential is considered an early and irreversible step in the apoptotic process. nih.gov

Phytochemical Elicitation in In Vitro Plant Cultures

Following a comprehensive review of scientific literature, no studies were identified that investigated the potential of 5-(3-Ethylphenyl)pyrazin-2-amine as a phytochemical elicitor in in vitro plant cultures. Consequently, there is no available data on its effects on the production of secondary metabolites in plant cell or tissue culture systems.

Enzyme Inhibition Kinetics and Specificity

A thorough search of published research revealed no studies detailing the enzyme inhibition kinetics or specificity of 5-(3-Ethylphenyl)pyrazin-2-amine. As a result, information regarding the types of enzymes inhibited by this compound, the nature of the inhibition (e.g., competitive, non-competitive), inhibitor constants (Kᵢ), or IC₅₀ values is not available.

Vii. Advanced Analytical Methodologies for 5 3 Ethylphenyl Pyrazin 2 Amine

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 5-(3-Ethylphenyl)pyrazin-2-amine from impurities and other components within a mixture. The choice of method depends on the sample matrix, the required resolution, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pyrazine (B50134) derivatives like 5-(3-Ethylphenyl)pyrazin-2-amine. nih.govnih.gov Reversed-phase HPLC, utilizing a C18 column, is a common approach for separating such compounds. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve the desired separation. nih.gov For instance, a gradient elution method, where the proportion of the organic solvent is varied over time, can be effective in resolving complex mixtures.

A typical HPLC method for the analysis of aminopyrazine compounds might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile. The detection is often carried out using a UV detector, as the pyrazine ring and the phenyl group exhibit strong UV absorbance. The specific wavelength for detection would be selected based on the compound's UV-Vis spectrum to maximize sensitivity.

Interactive Data Table: HPLC Parameters for Amine Separation

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | nih.gov |

| Detection | UV-Vis | N/A |

| Flow Rate | 0.2 - 1.0 mL/min | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of 5-(3-Ethylphenyl)pyrazin-2-amine, a UPLC method would likely employ a sub-2 µm C18 or similar stationary phase. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be used for the analysis of volatile and semi-volatile compounds. While 5-(3-Ethylphenyl)pyrazin-2-amine itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis. nih.govresearchgate.net For example, the primary amine group can be derivatized with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form a more volatile derivative. nih.govresearchgate.net

The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. researchgate.netvscht.cz This combination allows for both qualitative identification and quantitative analysis of the target compound. nih.govresearchgate.net The choice of the GC column, temperature program, and ionization method in the mass spectrometer are critical parameters that need to be optimized for the specific analysis. nih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For a nitrogen-containing heterocyclic compound like 5-(3-Ethylphenyl)pyrazin-2-amine, MS is indispensable for confirmation of identity and for metabolic studies. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and basic compounds like 5-(3-Ethylphenyl)pyrazin-2-amine. eurl-pesticides.eu The analysis is typically conducted in the positive ion mode, where the analyte molecule is protonated to form the molecular ion [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule, allowing for unambiguous identification. nih.gov This technique is highly sensitive and can be used for quantitative analysis when coupled with liquid chromatography. eurl-pesticides.eu

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines the selectivity of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. researchgate.net This hybrid approach offers significant advantages for the analysis of complex samples. nih.gov

Key benefits of LC-QTOF-MS include:

High Mass Accuracy: Q-TOF instruments can measure the m/z of ions with high precision (typically below 5 ppm error), which allows for the determination of the elemental composition of the parent ion and its fragments. spast.org

High Resolution: The ability to distinguish between ions with very similar m/z values is crucial when analyzing samples in complex matrices, such as plasma or tissue homogenates. researchgate.net

Sensitivity: The technique provides excellent sensitivity, often achieving limits of quantification (LOQ) in the low ng/mL range, which is essential for pharmacokinetic and metabolomic studies. researchgate.netvscht.cz

The use of LC-QTOF-MS enables both targeted quantification and non-targeted screening, making it possible to identify the parent compound as well as its potential metabolites in a single analytical run. researchgate.netspast.org

The fragmentation pattern of 5-(3-Ethylphenyl)pyrazin-2-amine in ESI-MS/MS provides critical structural information. The fragmentation is predictable based on the functional groups present. The molecular weight of the compound is 211.27 g/mol , so the protonated molecule [M+H]⁺ would have an m/z of approximately 212.28.

Expected fragmentation pathways include:

Benzylic Cleavage: Loss of a methyl radical (•CH₃, mass loss of 15 Da) from the ethyl group to form a stable secondary benzylic cation.

Cleavage of the Ethyl Group: Loss of ethene (C₂H₄, mass loss of 28 Da) via rearrangement.

Ring Ruptures: Characteristic cleavages of the pyrazine ring system. Fused nitrogen-containing heterocycles are known to undergo cross-ring cleavages.

Loss of Amine Group Fragments: Potential loss of NH₃ or related fragments.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of 5-(3-Ethylphenyl)pyrazin-2-amine

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) |

| 212.28 ([M+H]⁺) | Ion from loss of methyl radical | •CH₃ (15.02) | 197.26 |

| 212.28 ([M+H]⁺) | Ion from loss of ethene | C₂H₄ (28.03) | 184.25 |

| 212.28 ([M+H]⁺) | Phenyl cation | C₇H₅N₂ (129.05) | 77.04 |

| 212.28 ([M+H]⁺) | Pyrazinamine cation after C-C bond cleavage | C₈H₉ (105.07) | 107.21 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For 5-(3-Ethylphenyl)pyrazin-2-amine, a single-crystal X-ray diffraction analysis would provide invaluable structural data. eurl-pesticides.eu Based on studies of structurally similar compounds like 2-benzoyl-3-aminopyrazine and other aryl-amine derivatives, the following information could be elucidated: researchgate.net

Planarity: The planarity of the pyrazine ring system would be confirmed.

Intermolecular Interactions: The analysis would reveal how molecules are arranged in the crystal lattice. This includes identifying key intermolecular forces such as hydrogen bonds (e.g., N-H···N interactions between the amine group of one molecule and a pyrazine nitrogen of another) and potential π-π stacking interactions between the aromatic rings. researchgate.net This information is critical for understanding the solid-state properties of the compound.

Table 3: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Fundamental property of the crystal structure. |

| Space Group | The symmetry elements present in the crystal. | Describes the packing symmetry of the molecules. |

| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Confirms the covalent structure and identifies any structural strain. |

| Torsional Angles | The rotation around chemical bonds (e.g., C-C bond between rings). | Defines the 3D conformation of the molecule. |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles. | Reveals key interactions governing the supramolecular architecture. researchgate.net |

Chemometric Approaches in Analytical Data Processing

Modern analytical instruments, particularly hyphenated techniques like LC-QTOF-MS, generate vast and complex datasets. Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from this data.

When analyzing 5-(3-Ethylphenyl)pyrazin-2-amine, chemometric methods could be applied in several ways:

Pattern Recognition: Techniques like Principal Component Analysis (PCA) can be used to visualize trends and groupings within large sample sets, for instance, to differentiate between batches or to monitor degradation over time.

Calibration and Quantification: Methods such as Partial Least Squares (PLS) regression are used to build predictive models for quantifying the analyte in complex matrices where interferences may be present.

Metabolite Identification: In metabolomics studies, chemometric tools are used to compare the metabolic profiles of control versus treated samples to automatically find and help identify potential metabolites of 5-(3-Ethylphenyl)pyrazin-2-amine.

Data Deconvolution: For overlapping chromatographic peaks or complex MS spectra, algorithms can deconvolute the signals to resolve and identify individual components that would otherwise be indistinguishable.

The integration of chemometrics allows for more robust, reliable, and comprehensive analysis, turning raw instrumental data into chemically relevant knowledge.

Multivariate Data Analysis and Data Mining

In the analysis of complex chemical data generated from techniques like chromatography and spectroscopy, multivariate data analysis provides powerful tools to extract meaningful information that might be obscured when variables are examined one at a time. researchgate.net For a compound such as 5-(3-Ethylphenyl)pyrazin-2-amine, which may be produced in multi-step syntheses, the resulting analytical data from different batches can be large and complex, containing information about the main compound as well as process-related impurities and degradation products. nih.gov

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in the pharmaceutical industry for this purpose. nih.govjocpr.com PCA reduces the dimensionality of large datasets while retaining most of the original information. This is achieved by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variance in the data.

For instance, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) can be used to generate chromatograms for multiple batches of 5-(3-Ethylphenyl)pyrazin-2-amine. The entire chromatogram from each run can be treated as a data vector. When these vectors from different batches are combined, a data matrix is formed, which is then subjected to PCA. The resulting scores plot can reveal clustering of batches with similar impurity profiles, or identify outlier batches that deviate from the norm. nih.gov The corresponding loadings plot can help identify the specific retention times (and therefore the specific impurities) that contribute most to the observed variation between batches.

Hypothetical Research Findings:

A hypothetical study on ten different batches of 5-(3-Ethylphenyl)pyrazin-2-amine using HPLC-DAD could yield the data presented below. The levels of three key potential impurities are monitored: Impurity A (a starting material), Impurity B (a by-product), and Impurity C (a degradation product).

Interactive Data Table: Hypothetical Impurity Profile of 5-(3-Ethylphenyl)pyrazin-2-amine Batches

| Batch Number | Impurity A (%) | Impurity B (%) | Impurity C (%) | Manufacturing Site |

|---|---|---|---|---|

| 1 | 0.08 | 0.12 | 0.05 | Site 1 |

| 2 | 0.09 | 0.11 | 0.06 | Site 1 |

| 3 | 0.15 | 0.25 | 0.07 | Site 2 |

| 4 | 0.07 | 0.13 | 0.04 | Site 1 |

| 5 | 0.16 | 0.23 | 0.08 | Site 2 |

| 6 | 0.08 | 0.11 | 0.15 | Site 1 (Deviant) |

| 7 | 0.14 | 0.26 | 0.06 | Site 2 |

| 8 | 0.09 | 0.12 | 0.05 | Site 1 |

| 9 | 0.15 | 0.24 | 0.07 | Site 2 |

| 10 | 0.07 | 0.14 | 0.06 | Site 1 |

Upon applying PCA to this dataset, a scores plot would likely show two distinct clusters corresponding to the two manufacturing sites, indicating a systematic difference in the impurity profile. Batch 6 would likely appear as an outlier, distinguished from the main cluster of Site 1 batches, primarily due to its higher level of Impurity C. This demonstrates the power of multivariate data analysis in not only distinguishing between groups but also in identifying specific batches that require further investigation.

Other data mining techniques, such as Partial Least Squares Discriminant Analysis (PLS-DA), can be employed for supervised analysis, where the model is trained to distinguish between predefined classes (e.g., "acceptable" vs. "unacceptable" batches).

Fingerprinting for Identification and Profiling

A highly effective method for generating a chemical fingerprint is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This technique separates the components of a mixture, and the mass spectrometer provides highly specific information about the mass-to-charge ratio (m/z) of each component, which aids in its identification. The combination of retention time from the LC and the mass spectrum from the MS creates a unique fingerprint for the sample.

The fingerprint of a reference standard of 5-(3-Ethylphenyl)pyrazin-2-amine can be established and then used as a benchmark against which production batches are compared. Any significant deviation in the fingerprint of a new batch, such as the appearance of new peaks or a significant change in the intensity of existing impurity peaks, would indicate a potential quality issue.

Detailed Research Findings:

The chemical fingerprint of 5-(3-Ethylphenyl)pyrazin-2-amine would consist of the main peak corresponding to the compound itself, along with a series of minor peaks representing known and unknown impurities. Mass spectrometry, particularly with high-resolution instruments, can provide accurate mass measurements, allowing for the tentative identification of impurities based on their elemental composition. The fragmentation pattern in MS/MS experiments can further aid in structure elucidation. Studies on other alkyl-substituted pyrazines have shown characteristic fragmentation patterns in mass spectrometry, with common ion clusters at m/z 94, 80, 67, and 53, which can be diagnostic for the pyrazine core. oup.com

Interactive Data Table: Hypothetical Chemical Fingerprint Data for 5-(3-Ethylphenyl)pyrazin-2-amine

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |

|---|---|---|---|

| Main Compound | 12.5 | 199.1104 | 5-(3-Ethylphenyl)pyrazin-2-amine |

| Impurity 1 | 8.2 | 171.0791 | 5-Phenylpyrazin-2-amine |

| Impurity 2 | 10.1 | 215.1053 | Oxidized derivative |

| Impurity 3 | 14.8 | 229.1260 | N-acetylated derivative |

This fingerprinting approach provides a holistic view of the sample's chemical composition and is more powerful than simply quantifying a few known impurities. It can detect unexpected contaminants and subtle changes in the manufacturing process, making it an invaluable tool for ensuring the consistent quality of 5-(3-Ethylphenyl)pyrazin-2-amine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Ethylphenyl)pyrazin-2-amine, and how can reaction conditions be optimized?